molecular formula C15H16N2O2S B3402819 N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060306-13-9

N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B3402819
CAS No.: 1060306-13-9
M. Wt: 288.4 g/mol
InChI Key: DUTWVDQHCQLYJR-UHFFFAOYSA-N
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Description

N1-Phenethyl-N2-(thiophen-3-ylmethyl)oxalamide is an oxalamide derivative designed for use as a nucleating agent in semi-crystalline biopolymers such as polyhydroxyalkanoates (PHAs). Its molecular structure combines a phenethyl group (aromatic) and a thiophen-3-ylmethyl group (heterocyclic), which influence its hydrogen-bonding capacity, miscibility in polymer melts, and phase-separation behavior during cooling. These features are critical for its role in reducing nucleation barriers and enhancing crystallization rates in biodegradable polymers like polyhydroxybutyrate (PHB) .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(15(19)17-10-13-7-9-20-11-13)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTWVDQHCQLYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with phenethylamine and thiophen-3-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the following steps:

    Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with phenethylamine to form an intermediate.

    Addition of Thiophen-3-ylmethylamine: The intermediate is then reacted with thiophen-3-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Thermal Behavior

Oxalamide derivatives are tailored by varying end-groups and spacer lengths to optimize polymer compatibility. Key comparisons include:

a) Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)
  • Structure : Features long aliphatic spacers and ester end-groups.
  • Thermal Properties : Exhibits three endothermic peaks at 59.2°C (crystal-crystal transition), 147.9°C (reorganization), and 203.4°C (melting) .
  • Nucleation Efficiency: Limited miscibility with PHB due to bulky end-groups, requiring slow cooling rates (~10°C/min) for effective nucleation .
b) Compound 2 (Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate)
  • Structure : Shorter spacer and PHB-like end-groups for improved polymer compatibility.
  • Thermal Properties : Higher nucleation efficiency at industrial cooling rates (~60°C/min), with crystallization temperatures (Tc) increased by 20–25°C compared to neat PHB .
  • Miscibility : Enhanced dissolution in PHB melts due to structural mimicry of PHB repeat units, promoting phase separation during cooling .
c) N1-Phenethyl-N2-(Thiophen-3-ylmethyl)Oxalamide
  • Structure : Aromatic (phenethyl) and heterocyclic (thiophene) end-groups.
  • Key Advantages :
    • The thiophene group may enhance π-π interactions with aromatic polymers, while the phenethyl group provides rigidity.
    • Expected to exhibit superior miscibility in polymers with aromatic backbones (e.g., polyesters, polyamides) compared to aliphatic oxalamides.
    • Predicted thermal stability between 150–250°C based on analogous oxalamides .

Performance Metrics: Crystallization Efficiency

Compound Crystallization Temp. Increase (ΔTc) Optimal Cooling Rate Polymer Compatibility
This compound* ~20–30°C (predicted) 30–60°C/min Aromatic polymers
Compound 1 <10°C 10°C/min Limited to aliphatic PHB
Compound 2 20–25°C 60°C/min PHB and copolymers
Cyanuric Acid 15–20°C 10°C/min PHB (inefficient at high cooling)
Boron Nitride 25–30°C 10–30°C/min PHB, PHBV

*Theoretical predictions based on structural analogs .

Comparison with Non-Oxalamide Nucleating Agents

Inorganic Agents (e.g., Boron Nitride)

  • Advantages : High nucleation efficiency (ΔTc ~25–30°C) and commercial availability.
  • Limitations : Poor miscibility in polymer melts, leading to inhomogeneous dispersion and reduced efficiency at high cooling rates (>30°C/min) .

Organic Agents (e.g., Cyanuric Acid, Uracil)

  • Advantages : Effective at low concentrations (0.1–0.5 wt%).

Sorbitol-Based Agents (e.g., Irgaclear®)

  • Advantages : Widely used in polypropylene (PP) for clarity and rapid crystallization.
  • Limitations : Incompatible with PHB due to poor miscibility and phase-separation kinetics .

Research Findings and Implications

  • Molecular Design Principles :
    • End-group chemistry (e.g., PHB-like vs. aromatic) dictates miscibility and phase-separation behavior .
    • Shorter spacers in oxalamides (e.g., Compound 2) enable faster reorganization during cooling, critical for industrial processing .
  • This compound: Expected to bridge the gap between high-efficiency inorganic agents and biodegradable polymer compatibility. Further studies are needed to validate its nucleation efficiency in aromatic biopolymers like poly(lactic acid) (PLA) .

Biological Activity

N1-phenethyl-N2-(thiophen-3-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique molecular architecture that enhances its interaction with biological targets. The compound consists of:

  • Phenethyl Group : Provides hydrophobic interactions within protein pockets.
  • Oxalamide Core : Facilitates hydrogen bonding with amino acids, potentially modulating enzyme activity.
  • Thiophen-3-ylmethyl Moiety : Enhances the compound's reactivity and interaction profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potentially effective against a range of microbial pathogens.
  • Anticancer Properties : May inhibit tumor growth by interacting with specific proteins involved in cancer pathways, similar to other thiophene derivatives.

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitro assaysShowed inhibition of cancer cell proliferation in specific lines.
AntimicrobialDisk diffusion methodExhibited significant growth inhibition against several bacterial strains.
Enzyme modulationBinding affinity assaysDemonstrated potential to modulate enzyme activity through specific binding interactions.

Synthesis

The synthesis of this compound involves multiple steps, typically including:

  • Formation of the Oxalamide Linkage : Utilizing appropriate amine and acid derivatives.
  • Introduction of the Thiophen Moiety : Achieved through electrophilic substitution reactions on thiophene derivatives.
  • Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to ensure purity and structural integrity.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties, this compound was tested against various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to known chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound, assessing its efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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